3-Amino-3-(4-ethoxy-3-methoxyphenyl)-propanoic acid hydrochloride
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Overview
Description
3-Amino-3-(4-ethoxy-3-methoxyphenyl)-propanoic acid hydrochloride is a chemical compound with the molecular formula C14H21NO4. It is a derivative of phenylpropanoic acid and contains an amino group, an ethoxy group, and a methoxy group attached to the phenyl ring. This compound is often used in scientific research and various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:
Friedel-Crafts Acylation: This method involves the acylation of 4-ethoxy-3-methoxybenzene with chloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Reduction of Carboxylic Acid: The carboxylic acid group can be reduced to an amino group using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical synthesis involving optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-3-(4-ethoxy-3-methoxyphenyl)-propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group using oxidizing agents such as nitric acid (HNO3).
Reduction: The compound can be reduced to form an amine using reducing agents like sodium borohydride (NaBH4).
Substitution: The ethoxy and methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Nitric acid (HNO3), concentrated sulfuric acid (H2SO4)
Reduction: Sodium borohydride (NaBH4), catalytic hydrogenation
Substitution: Halogenating agents (e.g., bromine, chlorine), nucleophiles (e.g., hydroxide, alkoxide)
Major Products Formed:
Oxidation: 3-Nitro-3-(4-ethoxy-3-methoxyphenyl)-propanoic acid
Reduction: 3-Amino-3-(4-ethoxy-3-methoxyphenyl)-propanoic acid
Substitution: Various substituted phenylpropanoic acids depending on the nucleophile used
Scientific Research Applications
3-Amino-3-(4-ethoxy-3-methoxyphenyl)-propanoic acid hydrochloride is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in biochemical studies to investigate enzyme inhibition and protein interactions.
Industry: The compound is utilized in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism by which 3-Amino-3-(4-ethoxy-3-methoxyphenyl)-propanoic acid hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The amino group can act as a nucleophile, forming bonds with electrophilic centers in enzymes or receptors. This interaction can modulate biological processes and lead to therapeutic effects.
Comparison with Similar Compounds
3-(4-Hydroxy-3-methoxyphenyl)propionic acid: This compound lacks the amino group present in 3-Amino-3-(4-ethoxy-3-methoxyphenyl)-propanoic acid hydrochloride.
Ethyl 3-amino-3-(4-ethoxy-3-methoxyphenyl)propanoate: This is an ester derivative of the compound, differing in the presence of an ethyl ester group.
Uniqueness: this compound is unique due to its combination of amino, ethoxy, and methoxy groups, which provide distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
3-amino-3-(4-ethoxy-3-methoxyphenyl)propanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4.ClH/c1-3-17-10-5-4-8(6-11(10)16-2)9(13)7-12(14)15;/h4-6,9H,3,7,13H2,1-2H3,(H,14,15);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRRYBRNEECSSHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(CC(=O)O)N)OC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34840-94-3 |
Source
|
Record name | Benzenepropanoic acid, β-amino-4-ethoxy-3-methoxy-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34840-94-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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